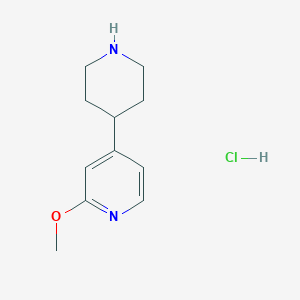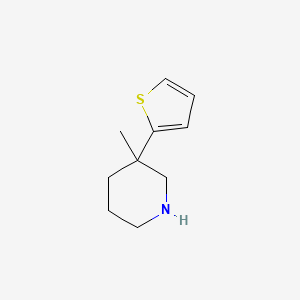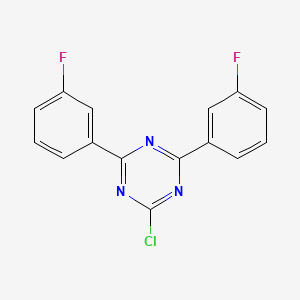
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic aromatic substitution: The fluorophenyl rings can participate in reactions with electrophiles, leading to further functionalization.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted triazines with various functional groups.
Electrophilic aromatic substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2-Chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine: Similar structure but with fluorine atoms in different positions, leading to different chemical properties.
2-Chloro-4,6-bis(2-fluorophenyl)-1,3,5-triazine: Another isomer with fluorine atoms in different positions.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H8ClF2N3 |
|---|---|
Molekulargewicht |
303.69 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H8ClF2N3/c16-15-20-13(9-3-1-5-11(17)7-9)19-14(21-15)10-4-2-6-12(18)8-10/h1-8H |
InChI-Schlüssel |
QCKCNFQOQOJTFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


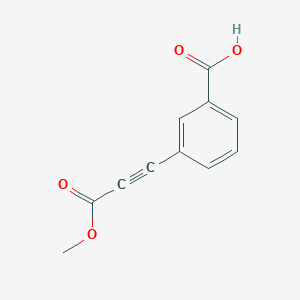
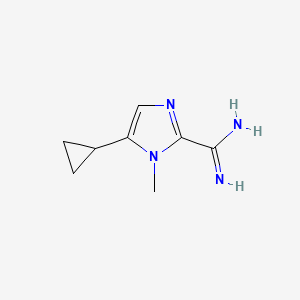
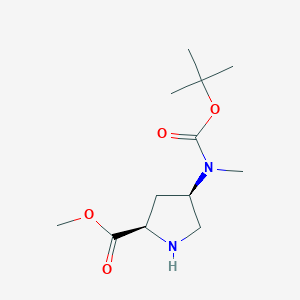
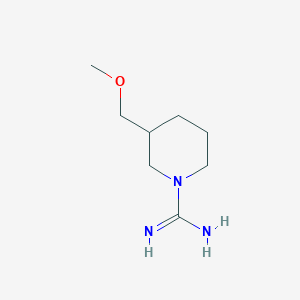
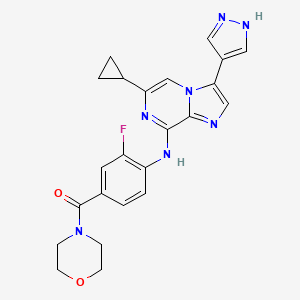

![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)

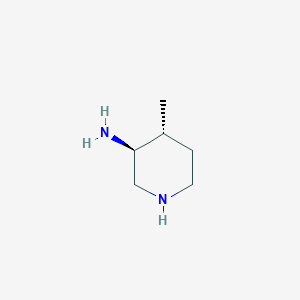
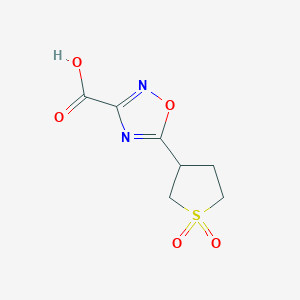
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
